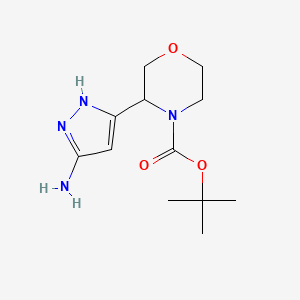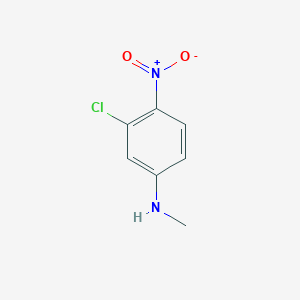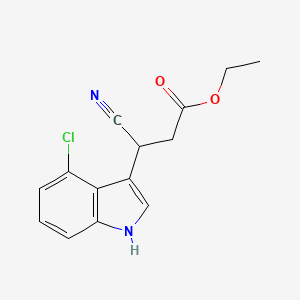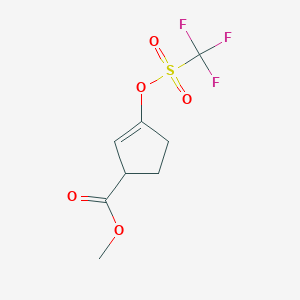
tert-butyl 3-(3-amino-1H-pyrazol-5-yl)morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(3-amino-1H-pyrazol-5-yl)morpholine-4-carboxylate: Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field
Vorbereitungsmethoden
The synthesis of tert-butyl 3-(3-amino-1H-pyrazol-5-yl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of methyl 5-amino-1-methyl-1H-pyrazol-4-carboxylate with phenyl chloroformate, followed by hydrolysis and Curtius rearrangement of an azide derivative . The isocyanato group (N=C=O) is then condensed with Boc-EDA to form the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
tert-Butyl 3-(3-amino-1H-pyrazol-5-yl)morpholine-4-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various halogenating agents for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups on the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems . In biology and medicine, it is explored for its potential as a pharmacophore in drug design and development . Its unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry research. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of tert-butyl 3-(3-amino-1H-pyrazol-5-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . For example, it may inhibit certain kinases or activate specific signaling pathways, resulting in therapeutic effects in disease models .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl 3-(3-amino-1H-pyrazol-5-yl)morpholine-4-carboxylate include other pyrazole derivatives such as 3-amino-5-tert-butylpyrazole and 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine . These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H20N4O3 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
tert-butyl 3-(3-amino-1H-pyrazol-5-yl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H20N4O3/c1-12(2,3)19-11(17)16-4-5-18-7-9(16)8-6-10(13)15-14-8/h6,9H,4-5,7H2,1-3H3,(H3,13,14,15) |
InChI-Schlüssel |
IROALZYWAHOUHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=CC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B13478737.png)
![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13478753.png)
![(3R)-2-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13478756.png)
![3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13478758.png)
![5-[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]-1H-pyrazol-3-amine](/img/structure/B13478767.png)
![rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine](/img/structure/B13478780.png)

![5-[(3-Amino-1-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478796.png)

![3-(5-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13478804.png)



